molecular formula C20H27N5O2 B5158271 1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide

1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide

Cat. No. B5158271
M. Wt: 369.5 g/mol
InChI Key: APFQPBKHCMSULU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide, also known as PBOX-15, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. PBOX-15 is a bipiperidine derivative that contains an oxadiazole moiety, which makes it a unique and promising compound for research purposes.

Mechanism of Action

The mechanism of action of 1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide is not fully understood. However, it is believed that 1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. By inhibiting the activity of topoisomerase II, 1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide induces DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide has been shown to exhibit several biochemical and physiological effects. In addition to its antiproliferative activity, 1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells. 1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis. Furthermore, 1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide has been reported to exhibit neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide is its potent antiproliferative activity against various cancer cell lines. Furthermore, 1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide has a straightforward synthesis method, which makes it an attractive compound for research purposes. However, one of the limitations of 1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide is its poor solubility in aqueous solutions, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for research on 1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide. One of the primary areas of research is the development of 1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide as a potential anticancer agent. Further studies are needed to determine the optimal dosage and administration route of 1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide for cancer treatment. Additionally, research is needed to investigate the potential use of 1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide in combination with other anticancer drugs to enhance its efficacy. Another area of future research is the investigation of the neuroprotective effects of 1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide in animal models of neurodegenerative diseases. Finally, further studies are needed to determine the potential applications of 1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide in other fields, such as drug discovery and medicinal chemistry.
Conclusion:
In conclusion, 1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide is a promising compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. 1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide exhibits potent antiproliferative activity against various cancer cell lines and has been shown to induce apoptosis and inhibit the migration and invasion of cancer cells. Furthermore, 1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide has been reported to exhibit neuroprotective effects in animal models of neurodegenerative diseases. However, further research is needed to fully understand the mechanism of action of 1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide and its potential applications in various fields.

Synthesis Methods

The synthesis of 1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide involves a multistep process that starts with the reaction of 4-piperidone with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid to form 1-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl-4-piperidone. The intermediate product is then reacted with 4-aminopiperidine to yield 1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide. The synthesis method of 1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide is straightforward and can be easily scaled up for large-scale production.

Scientific Research Applications

1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and neuroscience. One of the primary research areas for 1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide is its use as a potential anticancer agent. Several studies have shown that 1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and prostate cancer cells.

properties

IUPAC Name

1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c21-19(26)20(25-11-5-2-6-12-25)9-13-24(14-10-20)15-17-22-18(23-27-17)16-7-3-1-4-8-16/h1,3-4,7-8H,2,5-6,9-15H2,(H2,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFQPBKHCMSULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)CC3=NC(=NO3)C4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide

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